1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-14-6-7(5-13-14)10-8(11(12)17)3-4-9(16)15(10)2/h5-6,8,10H,3-4H2,1-2H3,(H2,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYRVXZUHVYCMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCC(=O)N2C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide typically involves the reaction of an aryl-substituted pyrazole with a piperidine derivative. One common method includes the use of potassium tetrachloroplatinate as a catalyst, followed by the reaction with a pyrazole-containing 1,3-diketonate ligand . The reaction conditions often involve refluxing the mixture under an inert atmosphere, such as argon, in a solvent like 2-ethoxyethanol-water mixture for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide in the presence of a solvent like dichloromethane.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyrazole derivatives.
Scientific Research Applications
1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
1-Ethyl-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide (CAS: 1803570-55-9)
- Key Difference : Ethyl group replaces the methyl group on the piperidine nitrogen.
- Molecular Formula : C₁₃H₁₉N₃O₂ vs. C₁₁H₁₅N₃O₂ (target compound).
- This derivative is available for R&D purposes, unlike the discontinued target compound .
1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic Acid (CAS: 1311316-52-5)
- Key Difference : Carboxylic acid replaces the carboxamide group.
- Molecular Formula : C₁₁H₁₅N₃O₃.
- Implications : The carboxylic acid moiety increases polarity, likely enhancing solubility but reducing metabolic stability compared to the carboxamide .
Pyrazole-Substituted Analogues
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.23)
- Key Difference : Brominated pyrazole core with a chlorophenyl substituent.
- Molecular Weight : ~381 g/mol (LC/MS: m/z 381 [M+H]⁺).
- Implications : The electron-withdrawing bromine and chlorine substituents may alter electronic properties, affecting reactivity or binding interactions compared to the simpler methyl-pyrazole in the target compound .
Functional Group Variations
1-Ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic Acid (CAS: 1496200-27-1)
- Key Features : Combines ethyl-piperidine and carboxylic acid groups.
- Molecular Formula : C₁₂H₁₇N₃O₃.
- Implications : The dual substitution (ethyl + carboxylic acid) may balance lipophilicity and solubility, making it a intermediate candidate for further derivatization .
Structural and Functional Comparison Table
Research and Commercial Implications
- R&D Focus : Ethyl-substituted derivatives (e.g., CAS: 1803570-55-9) remain available, indicating sustained interest in modifying the piperidine nitrogen for drug discovery .
- Functional Group Impact : The carboxamide group in the target compound likely offers better metabolic stability than carboxylic acid analogues, a critical factor in pharmacokinetic optimization .
Biological Activity
1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide, a compound with the molecular formula C11H15N3O3, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
The compound features a complex structure characterized by a piperidine ring and a pyrazole moiety. Its detailed chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C11H15N3O3 |
| Molecular Weight | 237.26 g/mol |
| IUPAC Name | 1-methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid |
| PubChem CID | 54593707 |
| Appearance | Powder |
Anticancer Properties
Research indicates that compounds containing the 1H-pyrazole structure exhibit significant anticancer properties. In particular, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various synthesized derivatives of this compound against MDA-MB-231 and HepG2 cells using the MTT assay. The results demonstrated that several derivatives exhibited stronger cytotoxicity than established chemotherapeutics like curcumin and paclitaxel.
| Compound ID | IC50 (MDA-MB-231) | IC50 (HepG2) |
|---|---|---|
| 7d | 1.0 μM | 5.0 μM |
| 7h | 0.8 μM | 6.0 μM |
| 10c | 2.5 μM | 7.5 μM |
The mechanisms through which these compounds exert their anticancer effects include:
- Microtubule Destabilization : Compounds such as 7d and 7h were identified as microtubule-destabilizing agents, which can disrupt mitotic processes in cancer cells.
- Apoptosis Induction : The compounds enhanced caspase-3 activity, a key marker of apoptosis, indicating their potential to induce programmed cell death in cancerous cells.
- Cell Cycle Arrest : Specific concentrations of these compounds led to cell cycle arrest at the G2/M phase, preventing further cell division.
In Silico Studies
In addition to in vitro evaluations, in silico studies have been conducted to predict the pharmacokinetics and bioactivity of the compound. These studies suggest that the compound possesses favorable absorption and distribution characteristics, making it a promising candidate for further development as an anticancer agent.
Q & A
Q. How can degradation products be identified under accelerated stability testing conditions?
- Methodology : Subject the compound to forced degradation (40°C/75% RH, acidic/alkaline hydrolysis) and analyze via LC-MS/MS. Fragment ion spectra can differentiate hydrolyzed amides (m/z shifts) from oxidative byproducts (e.g., piperidine N-oxide). Compare with stability studies of related pyrazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
